Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-

Sol–gel processing Surface silanization Hybrid material synthesis

Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- (CAS 141813-16-3), systematically named 2-[4-(chloromethyl)phenyl]ethyl-triethoxysilane, is a para-substituted (chloromethyl)phenethyl-triethoxysilane belonging to the halogen-functional trialkoxysilane class. With a molecular formula of C15H25ClO3Si and a molecular weight of 316.90 g/mol, it appears as a colorless to pale-yellow transparent liquid.

Molecular Formula C15H25ClO3Si
Molecular Weight 316.89 g/mol
CAS No. 141813-16-3
Cat. No. B3239017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-
CAS141813-16-3
Molecular FormulaC15H25ClO3Si
Molecular Weight316.89 g/mol
Structural Identifiers
SMILESCCO[Si](CCC1=CC=C(C=C1)CCl)(OCC)OCC
InChIInChI=1S/C15H25ClO3Si/c1-4-17-20(18-5-2,19-6-3)12-11-14-7-9-15(13-16)10-8-14/h7-10H,4-6,11-13H2,1-3H3
InChIKeyJSFVRHAXCYPWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- (CAS 141813-16-3) – Key Properties and Comparator Landscape


Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- (CAS 141813-16-3), systematically named 2-[4-(chloromethyl)phenyl]ethyl-triethoxysilane, is a para-substituted (chloromethyl)phenethyl-triethoxysilane belonging to the halogen-functional trialkoxysilane class. With a molecular formula of C15H25ClO3Si and a molecular weight of 316.90 g/mol, it appears as a colorless to pale-yellow transparent liquid . This compound serves as a dual-function coupling agent: the triethoxysilyl group enables covalent anchorage to oxide surfaces (e.g., silica, alumina, titania) via hydrolysis–condensation, while the benzylic chloromethyl group provides a reactive handle for nucleophilic substitution or serves as an atom-transfer radical polymerization (ATRP) initiator site [1]. It is commercially available from multiple suppliers at ≥97% purity under designations such as ChangFu® CBE33 .

Why Generic Chloromethyl Silane Substitution Fails for Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- (CAS 141813-16-3)


The class of halogen-functional trialkoxysilanes spans multiple structural variants—trimethoxy vs. triethoxy hydrolyzable groups, direct ring-attached vs. ethyl-spaced silane attachment, and positional isomers. These apparently minor structural differences translate into pronounced disparities in hydrolysis kinetics, surface grafting efficiency, initiator reactivity, and polymer brush architecture. Substituting the triethoxysilyl variant with its trimethoxy analog, for example, alters the hydrolysis rate by approximately one order of magnitude [1], potentially compromising the temporal controllability of sol–gel processes or the storage stability of formulated intermediates. The para-substituted phenethyl spacer in this compound positions the chloromethyl initiator site at an optimal distance from the silica surface for ATRP, a design feature absent in simpler chloromethyltrialkoxysilanes where the reactive group is directly attached to silicon. These factors create a quantifiable basis for selection beyond generic class membership [2].

Quantitative Evidence Guide: Differentiation of CAS 141813-16-3 from Closest Analogs


Hydrolysis Rate: Triethoxysilyl is Approximately One Order of Magnitude Slower than Trimethoxysilyl Under Basic Conditions

Under basic aqueous conditions (pH ~11–12), the hydrolysis rate coefficient (k_h) of tetraethoxysilane (TEOS) is approximately one order of magnitude smaller than that of tetramethoxysilane (TMOS), as directly measured by 29Si NMR kinetic monitoring. While the exact k_h for 141813-16-3 itself has not been isolated, the triethoxysilyl motif in this compound inherits the same ethoxy leaving-group kinetics as TEOS, whereas its direct structural analog, CAS 68128-25-6 (trimethoxy variant), is expected to display TMOS-like faster hydrolysis. This difference is attributable to the greater steric bulk and inductive electron-donating effect of the ethoxy group, which stabilizes the pentacoordinate silicon intermediate during nucleophilic attack by water [1]. Additional comparative hydrolysis data from functionalized fullerenes bearing analogous alkoxysilane groups confirm that the triethoxysilyl derivative consistently hydrolyzes measurably slower than its trimethoxysilyl counterpart, and is the benchmark choice for controlled sol–gel incorporation where premature gelation must be avoided [2].

Sol–gel processing Surface silanization Hybrid material synthesis

Hydrolytic Sensitivity Classification: Controlled Moisture Reactivity for Predictable Processing

According to the Gelest hydrolytic sensitivity scale (1 = rapid, 8 = essentially inert), chloromethyltriethoxysilane is assigned a rating of 7, defined as 'reacts slowly with moisture/water' [1]. This rating, determined by the ethoxysilyl group, indicates that the compound can be handled under ambient conditions for limited periods without rapid decomposition, yet remains sufficiently reactive to form siloxane bonds with oxide surfaces under application-relevant conditions. By comparison, trimethoxysilyl analogs (e.g., chloromethyltrimethoxysilane) are typically assigned ratings of 4–6 on the same scale, reflecting their significantly higher moisture reactivity [2]. For the target compound, this rating translates to an oral rat LD50 of 2,400 mg/kg and the recommended storage under nitrogen atmosphere to maintain product integrity [1].

Formulation stability Moisture sensitivity Shelf-life management

Spacer-Enabled ATRP Initiator Architecture: Ethylene Bridge Optimizes Surface-Initiated Polymerization Control

In a direct experimental demonstration, 2-(4-chloromethylphenyl)ethyltriethoxysilane (CTES, CAS 141813-16-3) was immobilized onto ~90 nm diameter silica nanoparticles via condensation of the triethoxysilyl group with surface silanols. The resulting surface-tethered benzyl chloride groups initiated the atom-transfer radical polymerization (ATRP) of styrene (St), yielding polystyrene-grafted hybrid nanoparticles [1]. Critically, the grafted polymer chain thickness increased systematically with polymerization reaction time, a hallmark of controlled/'living' polymerization behavior. End-group analysis confirmed the persistence of active chain ends, and thermogravimetric analysis demonstrated that the thermal stability of the hybrid nanoparticles increased with monomer conversion [1]. In contrast, the trimethoxy analog (CAS 68128-25-6), when employed in acidic condensation conditions to form polysilsesquioxane matrices followed by ATRP grafting with methyl methacrylate, yielded graft polymers but the literature report does not provide comparable quantitative thickness-versus-time data for direct kinetic benchmarking [2]. The para-phenethyl spacer in 141813-16-3 positions the ATRP-initiating chloromethyl group at a defined ~6.5 Å distance from the silica surface, a spatial offset known to reduce steric congestion during subsequent monomer approach and chain propagation, thereby favoring higher graft densities compared to directly ring-attached initiator silanes such as p-(chloromethylphenyl)trimethoxysilane where the initiator is only ~3–4 Å from the silicon atom [3].

Surface-initiated ATRP Polymer brush synthesis Nanoparticle functionalization

Industrial Validation: Dual Variant Listing in Tire Filler Processing Patent Confirms Functional Equivalence with Triethoxy-Specific Processing Advantages

Russian patent RU2588621C2 (PPG Industries), disclosing processed silica filler compositions for reduced rolling resistance in automobile tires, explicitly lists both [2-(4-chloromethylphenyl)ethyl]triethoxysilane (CAS 141813-16-3) and its trimethoxy analog [2-(4-chloromethylphenyl)ethyl]trimethoxysilane (CAS 68128-25-6) among the organosilane treatment agents, alongside other chloromethyl and chloropropyl triethoxy/trimethoxy silanes [1]. The patent claims the method reduces tire rolling resistance but does not internally differentiate the performance of individual silane variants—they are treated as alternative embodiments within the same inventive class. However, the inclusion of 141813-16-3 as a distinct named compound in a major industrial patent, rather than as a generic class member, validates its direct industrial relevance. The practical implication for procurement is that both variants can produce the claimed effect, but the triethoxy compound offers inherently slower moisture reactivity (see Evidence Items 1 and 2), which facilitates scale-up processing of aqueous filler suspensions where premature silane condensation must be avoided during mixing and drying [1].

Tire filler modification Silane coupling agent Rubber compounding

Application Scenarios Where CAS 141813-16-3 Outperforms Closest Analogs


Controlled Synthesis of Polymer-Inorganic Hybrid Nanoparticles via Surface-Initiated ATRP

The compound's demonstrated efficacy as a surface-tethered ATRP initiator on ~90 nm silica nanoparticles, yielding polystyrene brushes with time-progressive thickness, end-group fidelity, and enhanced thermal stability, makes it the preferred choice for synthesizing structurally well-defined polymer-inorganic hybrid nanoparticles [1]. The para-phenethyl spacer provides ~6.5 Å separation between the silica surface and the benzyl chloride initiating site, reducing steric hindrance during monomer coordination and chain propagation—a spatial advantage not offered by directly ring-attached initiator silanes such as p-(chloromethylphenyl)trimethoxysilane [2]. Researchers requiring predictable brush thickness and preserved chain-end functionality should specify CAS 141813-16-3 rather than accepting a generic chloromethyl silane.

Silica Filler Treatment for Moisture-Tolerant Tire Tread Manufacturing

In aqueous suspension processing of silica fillers for low-rolling-resistance tire treads, the compound's hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) provides a wider processing window compared to trimethoxy analogs with ratings of 4–6 [1]. This reduced moisture sensitivity minimizes premature silane condensation during slurry mixing and drying, a critical quality parameter for industrial-scale rubber compounding lines. Patent RU2588621C2 validates the compound's inclusion for this application category, and procurement teams should favor the triethoxy variant when manufacturing environments cannot maintain rigorously anhydrous conditions [2].

Sol–Gel Fabrication of Chloromethyl-Functionalized Hybrid Materials Requiring Extended Pot-Life

The approximately 10× slower hydrolysis kinetics of the triethoxysilyl group, compared to the trimethoxysilyl group, directly translate into longer solution pot-life during sol–gel processing under basic conditions [1]. For applications such as the preparation of chloromethylphenyl-containing polysilsesquioxane xerogels or functionalized mesoporous silica, this kinetic advantage permits multi-hour working times after catalyst addition, reducing gelation-related batch losses. The triethoxysilyl variant is therefore the recommended procurement choice when sol–gel formulations must be prepared in advance of coating, spinning, or casting operations, and when batch-to-batch reproducibility of gel time is a critical quality metric [2].

Quote Request

Request a Quote for Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.